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molecular formula C16H14N2O2 B3067079 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- CAS No. 22316-24-1

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl-

Cat. No. B3067079
M. Wt: 266.29 g/mol
InChI Key: NZZYMDHMGHIKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984398

Procedure details

Starting from 1-phenyl 1,2,4,5tetrahydro 2,4-dioxo 3H-1,5-benzodiazepine, obtained in the Example VII, by acting methyl chloride in the presence of sodium ethanolate, there is obtained 1-phenyl 5-methyl 1,2,4,5-tetrahydro 2,4-dioxo 3H-1,5-benzodiazepine, melting at 144°-146° C. after recrystallisation in isopropanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[NH:11][C:10](=[O:18])[CH2:9][C:8]2=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CCl.[CH2:22]([O-])C.[Na+]>>[C:1]1([N:7]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:11]([CH3:22])[C:10](=[O:18])[CH2:9][C:8]2=[O:19])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(CC(NC2=C1C=CC=C2)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the Example VII

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(CC(N(C2=C1C=CC=C2)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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